molecular formula C51H64N12O12S2 B1195710 S-426-S (Lepetit)

S-426-S (Lepetit)

Cat. No. B1195710
M. Wt: 1101.3 g/mol
InChI Key: AUJXLBOHYWTPFV-CVLRASHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.

Scientific Research Applications

Hemodynamic and Endocrinological Changes

In a study conducted by Wester, Zaal, de Leeuw, and Birkenhäger (1976), the effectiveness of L6150 (Lepetit), a vasodilator drug, was explored in subjects with mild to moderate hypertension. The study focused on understanding its mechanism of action through measurements of systemic and renal blood flow, along with changes in plasma renin, aldosterone concentration, and plasma volume. It was found that the hyperkinetic circulatory state induced reflexly by the drug could be corrected by adding propranolol or prevented by pretreatment with propranolol. The study also noted sodium retention as a consistent phenomenon during the treatment, which was not attributed to stimulation of the renin-angiotensin-aldosterone axis since plasma aldosterone was significantly decreased (Wester, Zaal, de Leeuw, & Birkenhäger, 1976).

Cell Interactions and Biological Research Sponsorship

Lepetit has also been involved in sponsoring colloquia that discuss various aspects of cell interactions in biological research. In a study highlighted by O'dell (1972), Lepetit's role in fostering research discussions on cell interactions across disciplines like neurobiology, immunology, and developmental biology was noted. These colloquia have contributed to the advancement of understanding in these areas, demonstrating Lepetit's impact beyond pharmaceutical development (O'dell, 1972).

Microbial Product Library for High-Throughput Screening

Lepetit's Research Center has been instrumental in developing a microbial product library for high-throughput screening, which is crucial for the discovery of new pharmacologically active molecules. Borghi, Cavaletti, Sponga, Montanini, Pollini, Quarta, and Marinelli (1996) focused on the microbial strain collection at Lepetit, which includes a diverse array of microorganisms used for natural product discovery. This library plays a significant role in identifying new molecular templates for combinatorial chemistry and novel biocatalysts (Borghi et al., 1996).

properties

Product Name

S-426-S (Lepetit)

Molecular Formula

C51H64N12O12S2

Molecular Weight

1101.3 g/mol

IUPAC Name

N-[(1R,4R,7R,11S,14R,17R,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35-,36-,37+,38+,39+,40-,51?/m1/s1

InChI Key

AUJXLBOHYWTPFV-CVLRASHMSA-N

Isomeric SMILES

C[C@@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Pictograms

Acute Toxic; Health Hazard

shelf_life

Bulk: Should be stored at 5 °C or less.

solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

synonyms

Echinomycin
NSC 526417
NSC-526417
NSC526417
Quinomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-426-S (Lepetit)
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S-426-S (Lepetit)
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Reactant of Route 5
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Reactant of Route 6
S-426-S (Lepetit)

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